Tert-butyl 3-(5-amino-4-(ethoxycarbonyl)thiophen-2-yl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(5-amino-4-(ethoxycarbonyl)thiophen-2-yl)azetidine-1-carboxylate is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(5-amino-4-(ethoxycarbonyl)thiophen-2-yl)azetidine-1-carboxylate typically involves multi-step organic synthesis. The process often starts with the preparation of the thiophene ring, followed by the introduction of the azetidine ring and the tert-butyl ester group. Common reagents used in these reactions include ethyl chloroformate, tert-butylamine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing cost-effective and environmentally friendly practices.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(5-amino-4-(ethoxycarbonyl)thiophen-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Tert-butyl 3-(5-amino-4-(ethoxycarbonyl)thiophen-2-yl)azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor to drug candidates.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(5-amino-4-(ethoxycarbonyl)thiophen-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. The pathways involved may include enzyme inhibition, receptor binding, or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate: A related compound used as a precursor in the synthesis of small-ring spirocycles.
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate: Another similar compound with applications in organic synthesis.
Uniqueness
Tert-butyl 3-(5-amino-4-(ethoxycarbonyl)thiophen-2-yl)azetidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C15H22N2O4S |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
tert-butyl 3-(5-amino-4-ethoxycarbonylthiophen-2-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O4S/c1-5-20-13(18)10-6-11(22-12(10)16)9-7-17(8-9)14(19)21-15(2,3)4/h6,9H,5,7-8,16H2,1-4H3 |
InChI Key |
RIOAGWMMSBMNLO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C2CN(C2)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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